2-Fluoro-1,3-diiodo-5-methoxybenzene
Description
Significance of Halogenated and Fluorinated Aromatic Scaffolds
Halogenated aromatic compounds are fundamental components in a vast array of chemical applications, from pharmaceuticals and agrochemicals to materials science. iloencyclopaedia.org The incorporation of halogens onto an aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov
Fluorinated aromatic scaffolds, in particular, hold a special place in medicinal chemistry. The introduction of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, thereby influencing a drug's pharmacokinetic profile. nih.gov The unique properties of fluorine, including its small size and ability to form strong bonds with carbon, have led to a significant number of FDA-approved drugs containing fluorinated aromatic skeletons. doaj.org
The following table summarizes the general impact of halogenation on the properties of aromatic compounds:
| Property | Impact of Halogenation |
| Lipophilicity | Generally increased |
| Metabolic Stability | Often enhanced |
| Reactivity | Modified for subsequent transformations |
| Biological Activity | Can be significantly altered or improved |
The Role of Multiple Functional Groups (Fluoro, Iodo, Methoxy) in Aromatic Systems
The chemical behavior of 2-Fluoro-1,3-diiodo-5-methoxybenzene is dictated by the interplay of its three distinct functional groups:
Fluoro Group: As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect on the benzene (B151609) ring. This effect generally deactivates the ring towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org However, through resonance, the lone pairs on the fluorine atom can donate electron density to the ring, a competing effect that primarily influences the ortho and para positions. lumenlearning.com
Iodo Groups: The two iodine atoms are the most notable features of this molecule. Aromatic iodides are highly valuable in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. mdpi.com This bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com These reactions are cornerstones of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of two iodine atoms in a 1,3-relationship offers the potential for sequential or dual functionalization, allowing for the construction of intricate molecular architectures.
The combined electronic effects of these substituents create a unique pattern of reactivity on the benzene ring. The strong activating effect of the methoxy (B1213986) group is tempered by the deactivating inductive effects of the fluorine and iodine atoms.
Contextualization within Polysubstituted Benzene Chemistry
Polysubstituted benzenes are aromatic compounds where multiple hydrogen atoms on the benzene ring have been replaced by other functional groups. fiveable.meucalgary.ca The synthesis and reactivity of these compounds are governed by the directing effects of the substituents already present on the ring. libretexts.orgutexas.edu
The synthesis of such a polysubstituted benzene would require a carefully planned synthetic sequence, taking into account the directing effects of each group as it is introduced. libretexts.org The study of molecules like this compound provides valuable insights into the principles of retrosynthetic analysis and the strategic manipulation of functional groups in the synthesis of complex organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-diiodo-5-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FI2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJYZNURRWECGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FI2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 1,3 Diiodo 5 Methoxybenzene
Halogenation Strategies via Electrophilic Aromatic Substitution
The primary route to synthesizing 2-Fluoro-1,3-diiodo-5-methoxybenzene involves direct halogenation of an aromatic precursor through electrophilic aromatic substitution. This process requires careful selection of reagents and reaction conditions to control the position of the incoming halogen atoms on the benzene (B151609) ring.
Regioselective Iodination of Methoxy-Substituted Benzene Derivatives
The methoxy (B1213986) (-OCH3) group on a benzene ring is a powerful activating and ortho-, para-directing group. vedantu.com This electronic influence means that incoming electrophiles, such as iodonium ions (I+), are preferentially directed to the positions ortho (adjacent) and para (opposite) to the methoxy group. vedantu.com In the synthesis of the target molecule, the desired 1,3-diiodo substitution pattern is meta to the methoxy group. This indicates that the starting material would likely not be anisole (B1667542) itself, but rather a precursor where the directing effects of existing substituents guide the iodine atoms to the correct positions.
For instance, starting with 3-fluoroanisole, the fluorine atom is an ortho-, para-director, while the methoxy group is also an ortho-, para-director. The combined directing effects would guide the two iodine atoms to the positions flanked by the fluorine and methoxy groups (positions 2 and 4 or 2 and 6), not the desired 1,3-positions relative to the fluorine. A more plausible strategy involves starting with a molecule that already has substituents forcing the desired regiochemistry.
The iodination of methoxy-substituted benzenes can be achieved using various reagent systems. A common method involves elemental iodine combined with an oxidizing agent, such as 30% aqueous hydrogen peroxide, which can proceed efficiently without organic solvents. researchgate.net The reactivity and yield depend on the specific substitution pattern of the methoxy benzene derivative. researchgate.net For highly activated systems like dimethoxy- and trimethoxybenzenes, the reaction can proceed to high conversion with substoichiometric amounts of iodine, enhancing the atom economy of the process. researchgate.net
Directed Fluorination of Diiodomethoxybenzene Precursors
Introducing a fluorine atom onto a diiodomethoxybenzene precursor presents a significant synthetic challenge. Direct electrophilic fluorination of aromatic compounds is often difficult to control. However, given the electron-donating nature of the methoxy group and the iodine atoms, the ring is activated towards electrophilic attack.
A potential precursor for this step would be 3,5-diiodoanisole. In this molecule, the methoxy group directs ortho- and para-, and the iodine atoms are deactivating but also ortho-, para-directing. The position between the two iodine atoms (position 4) is sterically hindered. The positions ortho to the methoxy group (positions 2 and 6) are the most likely sites for fluorination. This would lead to 1-Fluoro-2,4-diiodo-5-methoxybenzene or 1-Fluoro-2,6-diiodo-5-methoxybenzene, not the target compound. Therefore, a direct fluorination of a simple diiodomethoxybenzene is not a straightforward path to the desired isomer. Alternative strategies, perhaps involving organometallic intermediates or rearrangement reactions, would likely be necessary to achieve the specific this compound structure.
Sequential Halogen Introduction Protocols
The synthesis of a tri-substituted benzene like this compound inherently requires a multi-step, sequential approach to ensure the correct placement of each halogen. The order of halogen introduction is critical and is dictated by the directing effects of the substituents present at each stage.
Pathway 1: Iodination followed by Fluorination
Starting Material: 3,5-dihydroxybenzoic acid.
Iodination: The two hydroxyl groups would direct iodination to the 2, 4, and 6 positions. Controlled iodination could potentially yield 2,6-diiodo-3,5-dihydroxybenzoic acid.
Decarboxylation and Fluorination: Subsequent steps would involve decarboxylation, methylation of one hydroxyl group, and conversion of the remaining hydroxyl group to fluorine, which is a complex sequence.
Pathway 2: Fluorination followed by Iodination
Starting Material: 3-Fluoro-5-hydroxyanisole.
Iodination: In this precursor, the hydroxyl and methoxy groups are powerful activating and ortho-, para-directing groups, while the fluorine is a less powerful ortho-, para-director. The combined effect would strongly direct iodination to the positions ortho to the hydroxyl and methoxy groups (positions 2, 4, and 6). This would lead to a mixture of iodinated products, but could potentially provide the desired 2,4-diiodo- (equivalent to 1,3-diiodo-) substitution pattern relative to the other substituents.
These sequential strategies highlight the complexity of controlling regiochemistry in polyhalogenated aromatic compounds. Each step must be carefully planned to leverage the electronic and steric effects of the existing functional groups. nih.gov
Application of Halogenating Agents
The choice of halogenating agent is crucial for achieving high yields and selectivity. N-halosuccinimides and 1,3-diiodo-5,5-dimethylhydantoin (DIH) are two classes of powerful reagents used for these transformations.
N-Halosuccinimides (NXS): N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic compounds. researchgate.net It is a crystalline solid that is easier to handle than molecular iodine. researchgate.net The reactivity of NIS can be significantly enhanced by the addition of an acid catalyst, such as trifluoroacetic acid or trifluoromethanesulfonic acid. organic-chemistry.orgacs.org This allows for the iodination of even deactivated aromatic rings under mild conditions. organic-chemistry.orgacs.org For methoxy-substituted aromatics, NIS in the presence of a catalytic amount of trifluoroacetic acid provides excellent yields with high regioselectivity and short reaction times. organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is another effective iodinating agent, noted for its high reactivity and selectivity, often surpassing that of NIS. It is a pale yellow, non-subliming solid with low toxicity, making it a convenient and safer alternative to molecular iodine. DIH reacts smoothly with aromatic compounds at room temperature in the presence of sulfuric acid to afford iodinated products in high yield and with high regioselectivity. researchgate.net The strong acidic medium generates a "superelectrophilic" iodine species, capable of iodinating even electron-deficient arenes. researchgate.net
| Halogenating Agent | Abbreviation | Common Use | Activating Conditions | Advantages |
|---|---|---|---|---|
| N-Iodosuccinimide | NIS | Electrophilic iodination of activated and deactivated arenes. researchgate.netorganic-chemistry.org | Acid catalysts (e.g., trifluoroacetic acid, trifluoromethanesulfonic acid). organic-chemistry.orgacs.org | Easy to handle, crystalline solid, high yields under mild conditions. researchgate.net |
| 1,3-Diiodo-5,5-dimethylhydantoin | DIH | Highly selective iodination of various aromatic compounds. organic-chemistry.org | Sulfuric acid for enhanced reactivity. researchgate.net | High reactivity and selectivity, low toxicity, non-subliming solid. |
Cross-Coupling Approaches for Aryl Halide Construction
While halogenation is a direct method for introducing iodine and fluorine, cross-coupling reactions offer powerful alternative strategies for forming C-C bonds, utilizing aryl halide precursors.
Palladium-Catalyzed Sonogashira Coupling: Strategies with Iodinated Precursors
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. mdpi.com This reaction is a cornerstone of modern organic synthesis for creating sp2-sp carbon-carbon bonds. mdpi.com Aryl iodides are particularly reactive substrates for this transformation due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.
A di-iodinated precursor, such as a hypothetical 1,3-diiodo-5-methoxybenzene derivative, could serve as a valuable building block in Sonogashira reactions. The presence of two iodine atoms allows for sequential or double coupling reactions. By carefully controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to achieve selective mono-alkynylation or di-alkynylation.
The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. mdpi.com However, numerous copper-free methods have been developed to avoid issues associated with copper, such as catalyst deactivation and homocoupling of the alkyne. beilstein-journals.org The choice of palladium catalyst, ligands, solvent, and base can significantly influence the reaction's efficiency and yield. beilstein-journals.orgnih.gov The presence of an electron-donating methoxy group on the aryl iodide substrate generally favors the coupling reaction. beilstein-journals.org
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | Aryl iodides, bromides. mdpi.com | Electrophilic partner in the coupling. |
| Alkyne | Terminal alkynes (e.g., phenylacetylene). nih.gov | Nucleophilic partner in the coupling. |
| Palladium Catalyst | PdCl2(PPh3)2, Pd(OAc)2. mdpi.comnih.gov | Primary catalyst for the C-C bond formation. |
| Co-catalyst (optional) | Copper(I) iodide (CuI). mdpi.com | Facilitates the formation of a copper acetylide intermediate. |
| Base | Amines (e.g., triethylamine, diisopropylamine). nih.gov | Neutralizes the HX byproduct and facilitates catalyst regeneration. |
| Solvent | Toluene, THF, DMF, ionic liquids. nih.gov | Provides the reaction medium. |
Negishi Coupling and Other Transition Metal-Mediated Pathways Involving Fluoro- and Iodo-Arenes
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Negishi coupling, which utilizes organozinc reagents with organic halides in the presence of a nickel or palladium catalyst, is a versatile method for this purpose. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org
In the context of synthesizing complex fluoro- and iodo-arenes, the Negishi coupling offers a strategic approach. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) or Ni(0) complex, followed by transmetalation with an organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org The reactivity of the halide in the oxidative addition step typically follows the trend I > Br > Cl, making iodoarenes highly suitable substrates. wikipedia.org
While direct synthesis of this compound via Negishi coupling is not prominently documented, the reaction is widely used to couple aryl halides with various organozinc partners. For instance, a diiodo-fluoro-arene could theoretically be coupled with an organozinc reagent, or an organozinc derivative of a fluoro-methoxybenzene could be coupled with a diiodinating agent. A study on the Negishi cross-coupling of iodoalanine-derived zinc reagents with aryl halides demonstrated that a Pd₂(dba)₃ and SPhos catalyst system is highly efficient for both aryl iodides and bromides, including ortho-substituted examples. researchgate.net This highlights the potential for applying such catalytic systems to complex, sterically hindered substrates like the target molecule.
Other transition metal-mediated pathways are also crucial for the synthesis of fluorinated aromatic compounds. nih.gov Palladium and copper are the most commonly employed metals for fluorination and fluoroalkylation reactions. nih.gov These reactions can proceed through various mechanisms, including nucleophilic, electrophilic, and radical fluorination. nih.gov For instance, the Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzenes has been reported, demonstrating that polyiodinated arenes are viable substrates for palladium-catalyzed reactions, with coupling occurring selectively at the less sterically hindered iodine positions. rsc.org
Table 1: Overview of Negishi Coupling Components
| Component | Examples | Role in Reaction |
|---|---|---|
| Organic Halide (R-X) | Aryl iodides, bromides, chlorides, triflates | Undergoes oxidative addition to the metal center. Iodine is a particularly reactive leaving group. |
| Organozinc Reagent (R'-ZnX') | Alkenyl-, aryl-, allyl-, alkylzinc halides | Provides the nucleophilic carbon group for transmetalation. |
| Catalyst | Pd(PPh₃)₄, Ni(acac)₂, Pd₂(dba)₃/SPhos | Facilitates the oxidative addition, transmetalation, and reductive elimination cycle. |
| Ligand (L) | Triphenylphosphine (PPh₃), SPhos, dppe | Stabilizes the metal center and influences reactivity and selectivity. |
Precursor Synthesis and Building Block Utilization (e.g., from 5-methoxy-1,3-diiodobenzene)
The synthesis of complex molecules like this compound often relies on the strategic use of pre-functionalized building blocks. researchgate.netbeilstein-journals.org A logical precursor for the target molecule is 1,3-diiodo-5-methoxybenzene. This intermediate could potentially be synthesized from more readily available starting materials such as 3,5-dibromoanisole or 3,5-dihydroxyanisole.
Once a suitable diiodo precursor is obtained, the introduction of the fluorine atom becomes the key challenge. Direct fluorination of an electron-rich aromatic ring can be difficult and may lack regioselectivity. However, methods utilizing fluorinated building blocks can provide a more controlled approach. researchgate.net For example, a synthetic strategy could involve starting with a fluorinated precursor, such as 3-fluoro-5-methoxyaniline, and then introducing the iodine atoms. Electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) could achieve this transformation.
The utilization of building blocks simplifies complex syntheses and allows for greater control over the final structure. researchgate.net For instance, the synthesis of 2,3-diiodinated diphenylacetylene derivatives was successfully achieved using 5-substituted-1,2,3-triiodobenzene as a key building block in a regioselective Sonogashira coupling, showcasing the utility of polyhalogenated precursors. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. youtube.com The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Strategies for Halogen Exchange on the Aromatic Ring
Halogen exchange (Halex) reactions are a subset of SNAr where one halogen is replaced by another. researchgate.net This strategy is particularly relevant for the synthesis of fluoroaromatics, where a more easily introduced halogen, such as iodine or bromine, is substituted with fluoride (B91410). The synthesis of 5-fluoro-1,2,3-triazoles from 5-iodo-1,2,3-triazoles using KF under microwave irradiation is a prime example of this approach. researchgate.net Such a strategy could be envisioned for the synthesis of this compound, potentially starting from a tri-iodo or a bromo-diiodo precursor. The success of Halex reactions often depends on the reaction conditions, including the choice of fluoride source (e.g., KF, CsF, AgF) and solvent. researchgate.net
Activation and Reactivity of Fluoroarene and Iodoarene Substrates in SNAr
In SNAr reactions, the nature of both the leaving group and the activating groups on the aromatic ring are critical. researchgate.net The reaction is accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂CF₃) positioned ortho or para to the leaving group, as they stabilize the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comnih.gov
Table 2: Relative Leaving Group Reactivity in SNAr
| Halogen Leaving Group | Relative Reactivity | Reason |
|---|---|---|
| -F | Highest | High electronegativity strongly activates the ring for the rate-determining nucleophilic attack. |
| -Cl | Intermediate | Less activating than fluorine. |
| -Br | Intermediate | Similar reactivity to chlorine. |
| -I | Lowest | Least electronegative, providing the least activation for the initial attack. |
Intramolecular SNAr Reactions in Related Systems
Intramolecular SNAr reactions are powerful methods for the synthesis of heterocyclic compounds. nih.gov In these reactions, a nucleophile and a leaving group are present on the same molecule, leading to cyclization. For example, on-resin macrocyclization of peptides has been achieved via an intramolecular SNAr reaction where an N-terminal nitrofluorobenzene is attacked by a C-terminal nucleophilic sidechain. nih.gov While not directly applicable to the synthesis of the single aromatic ring of this compound, the principles of intramolecular SNAr are relevant in the broader context of manipulating polyhalogenated aromatic compounds. For instance, a diiodoanisole derivative with a tethered nucleophile could undergo cyclization, demonstrating the reactivity patterns of such substrates. beilstein-journals.orgnih.govresearchgate.net
Cation Radical-Accelerated Nucleophilic Defluorination
Traditional SNAr reactions are often limited to electron-poor aromatic systems. However, recent advances in photoredox catalysis have enabled the nucleophilic substitution of unactivated and even electron-rich fluoroarenes. mdpi.commorressier.com This is achieved through a cation radical-accelerated mechanism.
In this process, a photocatalyst, upon excitation by visible light, oxidizes the electron-rich fluoroarene to a highly reactive radical cation. nih.govsemanticscholar.org This radical cation is significantly more electrophilic than the neutral arene and readily undergoes nucleophilic attack, even by weak nucleophiles. This methodology effectively overcomes the electronic limitations of classical SNAr reactions, allowing for the functionalization of a broader range of fluoroarenes under mild conditions. This approach could be particularly relevant for reactions involving substrates like this compound, where the methoxy group is electron-donating, making the ring less susceptible to traditional SNAr.
Chemical Reactivity and Transformation Pathways of 2 Fluoro 1,3 Diiodo 5 Methoxybenzene
Electrophilic Aromatic Substitution (EAS) Reactivity Profile
Electrophilic Aromatic Substitution is a fundamental reaction class for aromatic compounds, proceeding via a two-step mechanism involving the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.commsu.edu The subsequent loss of a proton restores the ring's aromaticity, resulting in a substituted product. masterorganicchemistry.comlibretexts.org The presence of multiple substituents on the benzene (B151609) ring significantly influences both the rate of reaction and the position of the incoming electrophile. msu.eduvanderbilt.edu
Directing Effects and Regioselectivity of Fluoro, Iodo, and Methoxy (B1213986) Groups
The directing effect of each substituent determines the regioselectivity of further substitution reactions. fiveable.mepressbooks.pub These effects are a combination of induction (electron donation or withdrawal through sigma bonds) and resonance (electron donation or withdrawal through pi systems).
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. pressbooks.puborganicchemistrytutor.com It donates electron density to the ring through a powerful resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I). organicchemistrytutor.com This donation of electrons stabilizes the cationic sigma complex formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene. msu.eduyoutube.com
Fluoro (-F) and Iodo (-I) Groups: Halogens are a unique class of substituents. They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene. vanderbilt.edulibretexts.org This is due to their strong electron-withdrawing inductive effect (-I). vanderbilt.edu However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance (+M), which helps to stabilize the intermediate carbocation when the attack is at the ortho or para positions. vanderbilt.edupressbooks.publibretexts.org Among halogens, fluorine exerts the strongest inductive effect due to its high electronegativity, while its resonance effect is comparatively weak. Conversely, iodine has a weaker inductive effect and is more polarizable. wikipedia.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |
| -F (Fluoro) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating | Ortho, Para |
| -I (Iodo) | -I (Weakly Withdrawing) | +M (Weakly Donating) | Deactivating | Ortho, Para |
Further Halogenation (e.g., Iodination) Reactions and Their Selectivity
Further halogenation of 2-Fluoro-1,3-diiodo-5-methoxybenzene would be an electrophilic aromatic substitution reaction. chemguide.co.uk Given the directing effects discussed, an incoming electrophile like I⁺ (generated from I₂ with an oxidizing agent) would be directed primarily by the most powerful activating group, the methoxy substituent. The available positions for substitution are C4 and C6. Both positions are ortho to the methoxy group.
The selectivity between the C4 and C6 positions would be influenced by steric hindrance. The C6 position is flanked by the methoxy group and a hydrogen atom, while the C4 position is flanked by an iodine atom and a hydrogen atom. The larger size of the iodine atom compared to the hydrogen atom might create some steric hindrance, potentially favoring substitution at the C6 position. However, the cumulative electronic effects of all substituents must be considered for a precise prediction. Traditional halogenation methods can sometimes suffer from a lack of regioselectivity, leading to mixtures of products. researchgate.net
Mechanistic Insights into EAS Processes on Polysubstituted Aromatics
The mechanism of EAS on polysubstituted aromatics follows the general two-step pathway: formation of a sigma complex followed by deprotonation. masterorganicchemistry.comlibretexts.org The key to understanding reactivity and selectivity lies in the stability of the sigma complex intermediate.
Attack by the Electrophile: The π system of the aromatic ring attacks the electrophile (E⁺), forming a C-E bond and a resonance-stabilized carbocation (sigma complex). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic π system. This step is fast. masterorganicchemistry.com
On a polysubstituted ring like this compound, the substituents influence the stability of the sigma complex. libretexts.org Activating groups, like the methoxy group, stabilize the positive charge in the intermediate through resonance, thereby lowering the activation energy and increasing the reaction rate. libretexts.org Deactivating groups, such as the halogens, destabilize the carbocation through their inductive effect, increasing the activation energy and slowing the reaction. vanderbilt.edulibretexts.org The regioselectivity arises because the stabilizing effect of ortho, para-directors is most pronounced when the electrophile adds to the ortho or para positions, as this allows for resonance structures where the positive charge is directly delocalized onto the substituent. pressbooks.publibretexts.org
Nucleophilic Aromatic Substitution (SNAr) Chemistry
Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an electron-poor aromatic ring with a nucleophile. masterorganicchemistry.comlibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group. libretexts.org
Comparative Reactivity of Iodine and Fluorine as Leaving Groups
In nucleophilic substitution reactions at saturated carbon centers (Sₙ1 and Sₙ2), iodide is an excellent leaving group while fluoride (B91410) is a poor one. echemi.com This is because the iodide ion is large, highly polarizable, and a very weak base, making it stable after it departs. echemi.compearson.com However, in SNAr reactions, the leaving group trend is often reversed: F > Cl > Br > I. libretexts.org
This counterintuitive reactivity is a direct consequence of the SNAr mechanism. masterorganicchemistry.com The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. libretexts.orgstackexchange.com The leaving group is expelled in a subsequent, faster step. libretexts.orgstackexchange.com Therefore, the ability of the leaving group to stabilize the negatively charged intermediate is more important than its stability as a free anion. stackexchange.com
| Leaving Group | Electronegativity | Inductive Effect | Effect on Meisenheimer Complex | Typical SNAr Reactivity |
|---|---|---|---|---|
| -F (Fluoro) | High | Strongly Withdrawing | Strong Stabilization | High |
| -I (Iodo) | Low | Weakly Withdrawing | Weak Stabilization | Low |
Site Selectivity in SNAr Processes on Dihalo-Methoxybenzenes
In this compound, there are three potential leaving groups for an SNAr reaction: the fluorine at C2 and the iodines at C1 and C3. The site of nucleophilic attack will be determined by a combination of factors:
Leaving Group Ability: As discussed, fluorine is generally a more reactive leaving group than iodine in SNAr reactions. This would suggest a preference for substitution at the C2 position.
Electronic Activation: SNAr reactions are favored at positions that are ortho or para to strong electron-withdrawing groups. In this molecule, the methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. The halogens themselves are electron-withdrawing, but their activating effect for SNAr is weaker than that of groups like nitro (-NO₂). libretexts.org The fluorine at C2 is ortho to one iodine (C1) and meta to the other (C3). The iodine at C1 is ortho to the fluorine (C2). The iodine at C3 is meta to the fluorine (C2). The cumulative electron-withdrawing effect of the other halogens will influence the electrophilicity of each carbon atom bearing a halogen.
Solvent Effects: The polarity of the solvent can influence regioselectivity. Polar solvents can stabilize the ionic transition state, potentially shifting the product ratio compared to nonpolar solvents. lookchem.com In some dihaloaromatic systems, nonpolar solvents favor ortho-substitution, while more polar solvents shift the preference toward para-substitution. lookchem.com
Given these factors, substitution of the fluorine atom at the C2 position is the most probable outcome in an SNAr reaction. The strong inductive effect of fluorine both activates its own position for attack and makes it a superior leaving group compared to iodine in this reaction context. masterorganicchemistry.comstackexchange.com
Reaction with Various Nucleophile Classes
While specific studies on the nucleophilic aromatic substitution (SNAr) of this compound are not extensively documented, the reactivity of the C-F bond can be inferred from general principles of SNAr reactions on polyhalogenated and activated aromatic systems. The fluorine atom, being the most electronegative halogen, typically forms a strong C-F bond, which can be challenging to cleave. However, in appropriately activated systems, it can serve as a leaving group.
The reactivity of the C-F bond towards nucleophilic attack is significantly influenced by the electronic nature of the aromatic ring. In this compound, the methoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Conversely, the iodine atoms, through their inductive electron-withdrawing effect, can provide some activation. For an SNAr reaction to occur at the C-F position, the attack of a nucleophile would generate a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.
In related fluorinated aromatic compounds, reactions with various classes of nucleophiles have been observed, particularly when the ring is further activated by strong electron-withdrawing groups. For instance, in compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by oxygen, sulfur, and nitrogen nucleophiles beilstein-journals.orgnih.gov. This suggests that for this compound, strong nucleophiles and potentially harsh reaction conditions might be necessary to facilitate the substitution of the fluorine atom. The outcome of such reactions would also be in competition with potential reactions at the C-I bonds, especially under conditions that might favor transition metal catalysis.
Table 1: Plausible Reactivity with Various Nucleophile Classes
| Nucleophile Class | Expected Reactivity at C-F | Plausible Products |
| O-Nucleophiles (e.g., alkoxides, phenoxides) | Low to moderate, requires activation | 2-Alkoxy-1,3-diiodo-5-methoxybenzene |
| S-Nucleophiles (e.g., thiolates) | Moderate, generally more reactive than O-nucleophiles | 2-(Alkylthio)-1,3-diiodo-5-methoxybenzene |
| N-Nucleophiles (e.g., amines) | Low to moderate, depends on amine basicity and steric hindrance | N-(2,6-diiodo-4-methoxyphenyl)amine derivatives |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides being common starting materials. The presence of two iodine atoms and one fluorine atom on the benzene ring of this compound provides a platform for regioselective cross-coupling reactions.
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental transformation in organic synthesis. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl >> F. Consequently, in this compound, the C-I bonds are expected to be significantly more reactive than the C-F bond.
Research on the regioselective Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzenes provides valuable insights into the expected reactivity of this compound. In these systems, the terminal C-I bonds are found to be more reactive than the internal C-I bond, primarily due to reduced steric hindrance. This regioselectivity allows for controlled mono- and di-alkynylation at the terminal positions.
For this compound, a similar regioselectivity is anticipated. The C-I bonds at positions 1 and 3 are sterically more accessible than a hypothetical internal C-I bond and are electronically activated for oxidative addition to a palladium(0) catalyst. A mono-Sonogashira coupling would be expected to occur preferentially at either the C1 or C3 position. A subsequent, second Sonogashira coupling could then take place at the remaining C-I bond under more forcing conditions or with an excess of the alkyne and catalyst. The C-F bond is expected to remain intact under typical Sonogashira conditions.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, and the Hiyama coupling, which utilizes an organosilicon compound, are also highly versatile C-C bond-forming reactions. Similar to the Sonogashira coupling, the reactivity of the C-I bonds in this compound is expected to dominate over the C-F bond.
These reactions would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the iodine-bearing positions. The regioselectivity would again favor the more accessible C-I bonds. By carefully controlling the stoichiometry of the organoboron or organosilicon reagent and the reaction conditions, it should be possible to achieve selective mono- or di-arylation/alkylation.
The success of transition metal-catalyzed cross-coupling reactions is often dependent on the tolerance of various functional groups present on both coupling partners. Palladium-catalyzed reactions, in general, are known for their broad functional group compatibility.
For reactions involving this compound, the methoxy group is generally well-tolerated in Sonogashira, Suzuki-Miyaura, and Hiyama couplings. The fluorine atom is also expected to be compatible, as the C-F bond is typically unreactive under these conditions.
Limitations may arise from the functional groups present on the coupling partner (the arylacetylene, organoboron, or organosilicon reagent). Sterically demanding groups on the coupling partner could hinder the reaction, particularly for a second coupling event at the remaining C-I position. Functional groups that can coordinate to the palladium catalyst, such as certain nitrogen and sulfur-containing heterocycles, may inhibit the catalytic cycle. However, the development of sophisticated ligands has significantly expanded the scope of these reactions to include a wide variety of functional groups.
Table 2: Predicted Compatibility of Functional Groups in Cross-Coupling Reactions
| Functional Group | Sonogashira Coupling | Suzuki-Miyaura Coupling | Hiyama Coupling |
| Alkoxy (e.g., -OCH3) | High | High | High |
| Halogens (F, Cl, Br) | High (on arylacetylene) | High (on boronic acid) | High (on organosilane) |
| Nitro (-NO2) | Moderate to High | Moderate to High | Moderate to High |
| Carbonyls (e.g., esters, ketones) | High | High | High |
| Nitriles (-CN) | High | High | High |
| Free Amines (-NH2) | Moderate (may require protection) | Moderate (may require protection) | Moderate (may require protection) |
| Free Hydroxyls (-OH) | Moderate (may require protection) | Moderate (may require protection) | Moderate (may require protection) |
While the C-I bonds are the primary reaction sites in this compound under standard cross-coupling conditions, the activation of C-F bonds is a growing area of research. Achieving C-F bond activation typically requires more specialized and reactive catalytic systems, often involving nickel or palladium with specific electron-rich and bulky ligands, and can be promoted by Lewis acids.
For this compound, after the substitution of both iodine atoms, the resulting difluorinated methoxybenzene derivative could potentially undergo C-F bond activation under more forcing conditions. The success of such a reaction would depend on the ability of the catalytic system to overcome the high bond dissociation energy of the C-F bond. The presence of the electron-donating methoxy group would make C-F activation more challenging compared to electron-deficient fluoroarenes.
Derivatization Strategies and Functional Group Interconversions
Beyond cross-coupling and nucleophilic substitution, the functional groups on this compound and its derivatives can be further manipulated.
The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃). This would provide a handle for further functionalization, such as etherification or esterification. The resulting phenol (B47542) could also influence the reactivity of the aromatic ring in subsequent reactions.
The iodine atoms can be converted to other functional groups through various transformations. For instance, they can be replaced by hydrogen via reduction, or converted to organolithium or Grignard reagents, which can then be reacted with a variety of electrophiles.
The fluorine atom, while generally unreactive, could potentially direct ortho-lithiation if a directing group is present in a suitable position. However, in the parent molecule, the methoxy group would likely direct lithiation to the positions ortho to it.
These derivatization strategies significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of polysubstituted aromatic compounds.
Transformations Involving the Methoxy Group
The primary transformation involving the methoxy group in this compound is its cleavage to yield the corresponding phenol. This demethylation is a common and crucial reaction in the synthesis of more complex molecules, as the resulting hydroxyl group can serve as a handle for further functionalization.
Detailed Research Findings:
Aryl methyl ethers are most commonly cleaved using strong Lewis acids, with boron tribromide (BBr₃) being one of the most effective and widely used reagents for this purpose. nih.govnih.gov The reaction mechanism is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the electron-deficient boron atom of BBr₃. gvsu.eduufp.pt This coordination weakens the C-O bond of the methyl group.
While several mechanistic pathways have been proposed, a prevalent one for anisole (B1667542) derivatives involves a bimolecular process where a bromide from one ether-BBr₃ adduct attacks the methyl group of a second adduct in a manner analogous to an Sₙ2 reaction. gvsu.eduufp.pt This process ultimately leads to the cleavage of the methyl-oxygen bond, forming methyl bromide and a borate (B1201080) species. Subsequent aqueous workup hydrolyzes the borate to yield the final phenol.
Applying this established methodology to this compound is expected to proceed efficiently to afford 2-Fluoro-1,3-diiodo-5-phenol. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at low temperatures to control the reactivity of the BBr₃ reagent.
| Reactant | Reagent | Typical Conditions | Product | Transformation Type |
|---|---|---|---|---|
| This compound | Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to rt | 2-Fluoro-1,3-diiodo-5-phenol | O-Demethylation / Ether Cleavage |
Selective Transformations of Halogen Atoms
The benzene ring of this compound is substituted with both iodine and fluorine atoms. The significant difference in the bond strength and reactivity of the carbon-iodine (C-I) versus the carbon-fluorine (C-F) bond is the foundation for the selective transformation of the halogen atoms. In two of the most important classes of transformations in modern organic synthesis—palladium-catalyzed cross-coupling and metal-halogen exchange—the C-I bonds react with high selectivity over the much stronger and less reactive C-F bond. bohrium.comwikipedia.org
Furthermore, the two iodine atoms at the C-1 and C-3 positions are in chemically distinct environments. The iodine at C-1 is flanked by a fluorine and an iodine atom, making it more sterically hindered than the iodine at C-3, which is positioned between a hydrogen and an iodine atom. This difference in steric hindrance allows for regioselective reactions, typically favoring the less hindered C-3 position for mono-functionalization.
Detailed Research Findings:
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In polyhalogenated substrates, the selectivity of the reaction is dictated by the relative reactivity of the C-X bonds in the oxidative addition step to the palladium(0) catalyst. The established reactivity trend is C-I > C-Br > C-Cl >> C-F. bohrium.comresearchgate.net Consequently, this compound can undergo selective Suzuki-Miyaura coupling at the C-I positions without affecting the C-F bond. Regioselectivity between the two iodine atoms is governed by steric and electronic factors, with coupling generally favored at the less sterically encumbered position. bohrium.com Therefore, reaction with one equivalent of an arylboronic acid is expected to yield the mono-arylated product at the C-3 position. A second coupling can be achieved under more forcing conditions or with an excess of the boronic acid to yield the di-substituted product.
Similarly, the Sonogashira cross-coupling reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, also proceeds via oxidative addition to a palladium catalyst and exhibits the same halogen reactivity trend. This allows for the selective alkynylation at the iodine-bearing positions. Studies on related 5-substituted-1,2,3-triiodobenzenes have demonstrated that Sonogashira couplings are highly regioselective, occurring exclusively at the most accessible and least sterically hindered terminal C-I bonds. By analogy, a mono-Sonogashira coupling on this compound would be predicted to occur selectively at the C-3 position.
| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Expected Major Product (Mono-coupling) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-2-fluoro-1-iodo-5-methoxybenzene |
| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₄ / CuI / Et₃N | 2-Fluoro-1-iodo-5-methoxy-3-(alkynyl)benzene |
Metal-Halogen Exchange
Metal-halogen exchange, most commonly lithium-halogen exchange, is a rapid reaction used to convert aryl halides into reactive organometallic reagents. The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org Fluorine is generally unreactive. This differential reactivity allows for the highly selective conversion of a C-I bond in this compound into a C-Li bond while leaving the C-F bond intact.
The reaction is typically performed at very low temperatures (e.g., -78 °C or -100 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) in an ethereal solvent like THF. researchgate.net Due to the lower steric hindrance at the C-3 position, a selective mono-exchange is expected to occur there, generating a 3-fluoro-2-iodo-5-methoxyphenyllithium intermediate. This potent nucleophile can then be trapped in situ with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, isocyanates) to introduce a new functional group at the C-3 position with high regioselectivity. researchgate.net
| Reagent | Electrophile (E⁺) | Typical Conditions | Intermediate | Final Product |
|---|---|---|---|---|
| n-Butyllithium | CO₂, then H₃O⁺ | THF, -78 °C | 3-Fluoro-2-iodo-5-methoxyphenyllithium | 3-Fluoro-2-iodo-5-methoxybenzoic acid |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of 2-Fluoro-1,3-diiodo-5-methoxybenzene, offering precise insights into the electronic environment of its constituent atoms.
High-resolution ¹H NMR spectroscopy is instrumental in identifying the distinct proton environments within the this compound molecule. The aromatic region of the spectrum is of particular interest, where the protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns influenced by the surrounding substituents (fluoro, iodo, and methoxy (B1213986) groups). The methoxy group protons typically appear as a sharp singlet in the upfield region of the spectrum. Analysis of the coupling constants (J-values) between adjacent protons provides valuable information about their relative positions on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4/H-6 | 7.0 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 6-9 Hz, J(H-H) ≈ 2-3 Hz |
| OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
Note: The predicted values are based on empirical data for structurally similar compounds and may vary from experimental values.
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to the electronic effects of the attached substituents. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms are expected to be deshielded and appear at a lower field. Conversely, the carbons attached to the iodine atoms will also experience significant shifts. Aromatic carbons typically resonate in the 110 to 140 δ range. openstax.orglibretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-F | 155 - 165 (doublet, ¹JC-F) |
| C-I | 85 - 95 |
| C-OCH₃ | 158 - 162 |
| Aromatic CH | 115 - 130 |
| OCH₃ | 55 - 60 |
Note: Predicted chemical shifts are estimates. The C-F signal will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. Fluorine exhibits a wide range of chemical shifts, making this technique particularly useful for detecting subtle changes in the molecular structure. The chemical shift of the fluorine atom is influenced by the electronic nature of the adjacent iodine and methoxy groups. Furthermore, coupling between the fluorine and neighboring protons (³JF-H) can provide additional structural information.
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. wikipedia.org
Vibrational Spectroscopy: Infrared (IR) and Raman
The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of its specific structural components.
Aromatic C-H Stretching: Aromatic compounds typically show characteristic C-H stretching absorptions around 3030 cm⁻¹. openstax.orglibretexts.orgpressbooks.pub
Aromatic C=C Stretching: A series of peaks in the 1450 to 1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring. openstax.orglibretexts.orgpressbooks.pub
C-O Stretching: The stretching vibration of the aryl-ether linkage (Ar-O-CH₃) is expected to produce a strong band in the region of 1200-1275 cm⁻¹.
C-F Stretching: A characteristic absorption band for the C-F bond is typically observed in the 1000-1400 cm⁻¹ range.
C-I Stretching: The C-I stretching vibration occurs at lower frequencies, generally in the 500-600 cm⁻¹ region.
CH₃ Vibrations: The methoxy group will exhibit symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1450 cm⁻¹.
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | ~3030 | IR, Raman |
| C-H Stretch (OCH₃) | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (Aryl-Ether) | 1200 - 1275 | IR |
| C-F Stretch | 1000 - 1400 | IR |
| C-I Stretch | 500 - 600 | IR, Raman |
Note: The predicted frequency ranges are based on typical values for these functional groups.
Analysis of Aromatic Ring Vibrations and Substituent Effects
The infrared (IR) spectrum of this compound is characterized by vibrations influenced by the fluorine, iodine, and methoxy substituents on the benzene ring. The positions of IR absorption bands are sensitive to the electronic and steric effects of these groups.
The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. orgchemboulder.com Due to the trisubstituted nature of the ring, the out-of-plane (oop) C-H bending vibrations are particularly diagnostic of the substitution pattern and typically appear in the 900-675 cm⁻¹ range. orgchemboulder.comspectroscopyonline.comlibretexts.org The specific 1,2,3,5-substitution pattern dictates a unique pattern of intense bands in this region.
The substituents themselves give rise to characteristic vibrations. The C-O stretching of the methoxy group in an aryl alkyl ether results in two distinct bands: an asymmetric stretch typically between 1300-1200 cm⁻¹ and a symmetric stretch between 1050-1000 cm⁻¹. spectroscopyonline.comblogspot.com The aromatic C-F stretch gives a strong absorption in the 1300-1100 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, generally between 600-500 cm⁻¹, due to the high mass of the iodine atom.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Aromatic C-H Stretch 3100 - 3000 Medium to Weak Aliphatic C-H Stretch (in -OCH₃) 3000 - 2850 Medium Aromatic C=C Stretch 1600 - 1400 Medium to Weak Asymmetric Aryl C-O Stretch 1300 - 1200 Strong Aromatic C-F Stretch 1300 - 1100 Strong Symmetric Aryl C-O Stretch 1050 - 1000 Strong Aromatic C-H Out-of-Plane Bending 900 - 675 Strong Aromatic C-I Stretch 600 - 500 Medium to Strong
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides critical information regarding the molecular weight and structural features of this compound through the analysis of its molecular ion and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₇H₅F I₂O. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O), the theoretical monoisotopic mass can be calculated precisely. This exact mass measurement allows for the confident confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. researchgate.net
Table 2: Exact Mass Calculation for C₇H₅FI₂O
Element Isotope Count Exact Mass (Da) Total Mass (Da) Carbon ¹²C 7 12.000000 84.000000 Hydrogen ¹H 5 1.007825 5.039125 Fluorine ¹⁹F 1 18.998403 18.998403 Iodine ¹²⁷I 2 126.904473 253.808946 Oxygen ¹⁶O 1 15.994915 15.994915 Total Calculated Exact Mass 377.841389
Elucidation of Fragmentation Pathways and Isotopic Signatures
The fragmentation of the molecular ion (M⁺˙) of this compound in the mass spectrometer provides structural insights. The molecule's stability often results in a prominent molecular ion peak. Both iodine and fluorine are monoisotopic (¹²⁷I and ¹⁹F, respectively), which simplifies the spectrum as there are no characteristic M+2 peaks that would arise from isotopes like ³⁵Cl/³⁷Cl or ⁷⁹Br/⁸¹Br. libretexts.org
Common fragmentation pathways for this molecule are expected to involve the cleavage of the weakest bonds.
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the ether, leading to a [M-15]⁺ ion.
Loss of an iodine atom (•I): The C-I bond is relatively weak, and its cleavage would result in the loss of an iodine radical, producing a prominent [M-127]⁺ ion. Subsequent loss of the second iodine atom could also occur, leading to a [M-254]⁺ ion.
Loss of CO: Following the initial loss of a methyl group, the resulting ion can eliminate a molecule of carbon monoxide (CO), a characteristic fragmentation for phenolic ethers, resulting in a [M-15-28]⁺ or [M-43]⁺ ion. miamioh.edu
Benzylic-type cleavage: Although there is no alkyl chain, fragmentation of the methoxy group can initiate rearrangements. However, classic tropylium ion formation (m/z 91) is not expected from this substitution pattern. youtube.comnih.govjove.com
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/z (Da) Proposed Fragment Ion Neutral Loss 378 [C₇H₅FI₂O]⁺˙ - (Molecular Ion) 363 [C₆H₂FI₂O]⁺ •CH₃ 251 [C₇H₅FIO]⁺˙ •I 236 [C₆H₂FIO]⁺ •I, •CH₃ 124 [C₇H₅FO]⁺˙ •I, •I
X-ray Diffraction Crystallography for Solid-State Structure
While a specific crystal structure for this compound is not available in the public domain, its solid-state structure can be inferred from crystallographic data of analogous polysubstituted benzene derivatives.
Determination of Molecular Geometry and Conformation
The core of the molecule is a benzene ring, which is expected to be planar. The substituents (F, I, O) will lie nearly in the plane of the ring. Bond lengths and angles will be influenced by the electronic and steric nature of the substituents. The C-I bond lengths are expected to be around 2.10 Å, and the C-F bond length will be significantly shorter, approximately 1.35 Å. The C-O bond of the methoxy group will have a length of about 1.36 Å for the C(aryl)-O bond and 1.42 Å for the O-C(methyl) bond. The conformation of the methoxy group, specifically the torsion angle of the C(aryl)-O-C(methyl) plane relative to the aromatic ring, will be determined by steric hindrance from the adjacent bulky iodine atom.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound will be dominated by a combination of intermolecular interactions.
Halogen Bonding: Iodine atoms are excellent halogen bond donors due to the presence of an electropositive region known as a σ-hole along the C-I bond axis. oup.comnih.gov Strong C−I···O or C−I···F halogen bonds are likely to be significant structure-directing interactions, where the iodine atom of one molecule interacts with the oxygen or fluorine atom of a neighboring molecule. rsc.org C-I···I interactions are also possible. The strength of these interactions is enhanced by the presence of the electron-withdrawing fluorine atom on the ring. oup.comnih.gov
π–π Stacking: The aromatic rings can interact through offset face-to-face π–π stacking, contributing to the stability of the crystal lattice. iucr.org
These interactions collectively guide the self-assembly of the molecules into a well-defined three-dimensional crystalline architecture. The interplay between strong halogen bonds and weaker π-stacking and van der Waals forces will ultimately determine the final crystal packing arrangement. researchgate.net
Table of Mentioned Compounds
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds such as this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure and the effects of substitution on the benzene ring. The absorption of UV-Vis radiation by organic molecules is restricted to specific wavelength ranges where the energy of the radiation matches the energy required to promote an electron from a lower energy molecular orbital to a higher one. In aromatic systems, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.
The UV-Vis spectrum of benzene, the parent aromatic hydrocarbon, exhibits two primary absorption bands: a strong absorption around 204 nm and a weaker, fine-structured band around 254 nm. These bands are often referred to as the primary and secondary bands, respectively. When substituents are introduced onto the benzene ring, as in the case of this compound, these absorption bands can undergo shifts in their wavelength of maximum absorption (λmax) and changes in their molar absorptivity (ε). These shifts are a direct consequence of the electronic effects of the substituents on the π-electron system of the aromatic ring.
Electronic Transitions and Aromaticity Probes
The electronic spectrum of this compound is characterized by the influence of its diverse substituents on the benzenoid system. The methoxy (-OCH3) group is a strong electron-donating group due to resonance, while the fluorine (-F) and iodine (-I) atoms are halogens with dual electronic effects: they are inductively electron-withdrawing but can also donate electron density through resonance. The interplay of these electronic effects modulates the energy levels of the π molecular orbitals.
The presence of the electron-donating methoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. This is because the lone pairs on the oxygen atom can delocalize into the aromatic π-system, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the energy gap for the π → π* transition.
Conversely, the inductive electron-withdrawing effect of the fluorine and iodine atoms would typically lead to a hypsochromic shift (a shift to shorter wavelengths). However, the "heavy atom" effect of the two iodine atoms is a significant factor. The large size and polarizability of the iodine atoms perturb the symmetry of the benzene ring and can lead to a more complex interplay of electronic effects, often resulting in a bathochromic shift and an increase in the intensity of the absorption bands (hyperchromic effect).
The following interactive data table provides a hypothetical, yet scientifically reasonable, representation of the UV-Vis spectral data for this compound, based on the expected electronic transitions and substituent effects.
| Absorption Band | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| Primary Band | ~ 215 | ~ 8,500 | π → π |
| Secondary Band | ~ 275 | ~ 1,200 | π → π |
Note: The data in this table is an estimation based on the analysis of substituent effects on the benzene chromophore and is intended for illustrative purposes.
The aromaticity of this compound can also be probed using UV-Vis spectroscopy. The retention of the characteristic benzene-like absorption bands, albeit shifted and intensified, is a clear indication of the preservation of the aromatic character of the ring. The fine structure often observed in the secondary band of benzene is typically lost in highly substituted derivatives due to the reduction in symmetry, a feature that would be expected for this compound. The position and intensity of these bands can be correlated with the degree of electronic delocalization and, by extension, the aromaticity of the system. Any significant disruption of the π-system would lead to a dramatic change in the UV-Vis spectrum, such as a shift to much shorter wavelengths and a loss of the characteristic aromatic absorption profile.
Computational and Theoretical Investigations of 2 Fluoro 1,3 Diiodo 5 Methoxybenzene
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the fundamental characteristics of molecules. For a molecule like 2-Fluoro-1,3-diiodo-5-methoxybenzene, these methods can provide a deep understanding of its stability and electronic nature.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for the geometry optimization of halogenated and methoxy-substituted benzene (B151609) derivatives. Such calculations are typically performed to find the minimum energy structure of the molecule.
For related dimethoxybenzene derivatives, studies have shown that hybrid functionals like B3LYP can provide low total energy values, indicating a stable predicted geometry. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are also calculated using DFT. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.
Ab Initio Methods and Basis Set Selection
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer another avenue for studying molecular properties. Methods like Møller-Plesset perturbation theory (MP2) can be used to account for electron correlation effects, providing a high level of accuracy.
The choice of the basis set is critical in both DFT and ab initio calculations. For molecules containing heavy atoms like iodine, basis sets such as LanL2DZ (Los Alamos National Laboratory 2-double-ζ) are often used for the iodine atoms to account for relativistic effects, while a basis set like 6-311+G(d,p) may be used for the lighter atoms (C, H, O, F). This combination ensures a balanced and accurate description of the molecule's electronic structure. For instance, in studies of similar compounds, the Def2-TZVP basis set has been noted for yielding low energy values, though it is computationally more demanding.
Comparative Analysis of Computational Methods
Different computational methods and basis sets can yield slightly different results. Therefore, a comparative analysis is often beneficial. For example, while the PBE functional in DFT might be more time-efficient for calculations on large systems, the B3LYP functional often provides lower total energies, suggesting a more accurate representation of the ground state. The agreement between the results from different high-level methods can lend confidence to the predicted properties of this compound.
Molecular Structure and Conformational Analysis
The precise arrangement of atoms and the rotational flexibility of substituent groups are fundamental to a molecule's properties. Computational methods provide detailed information on these structural aspects.
Optimized Geometrical Parameters (Bond Lengths, Angles, Dihedrals)
Based on studies of analogous substituted benzenes, the following trends would be expected. The C-I bond lengths would be the longest single bonds to the aromatic ring due to the large atomic radius of iodine. The C-F and C-O bonds would be significantly shorter. The bond angles within the benzene ring are expected to deviate slightly from the ideal 120° due to the electronic and steric effects of the different substituents. The presence of the bulky iodine atoms adjacent to the fluorine and methoxy (B1213986) groups would likely cause some distortion in the ring and in the angles involving these substituents.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on general values for similar structures, as specific computational results for this molecule are not available in the cited literature.
| Bond | Predicted Length (Å) |
|---|---|
| C-F | 1.35 |
| C-I | 2.10 |
| C-O (methoxy) | 1.36 |
| O-CH3 | 1.42 |
| C-C (aromatic) | 1.39 - 1.40 |
| Angle | Predicted Angle (°) |
|---|---|
| C-C-I | 121 |
| C-C-F | 119 |
| C-C-O | 124 |
| C-O-C | 118 |
| Angle | Predicted Angle (°) |
|---|---|
| C-C-O-C | 0 or 180 |
Conformational Preferences of the Methoxy Group
The orientation of the methoxy (-OCH3) group relative to the benzene ring is a key conformational feature. For many methoxy-substituted benzenes, a planar conformation, where the C-O-C plane of the methoxy group is coplanar with the aromatic ring, is the most stable. This planarity allows for favorable conjugation between the oxygen lone pair and the π-system of the ring.
Computational studies on anisole (B1667542) and its derivatives often show that only one stable conformation for the methoxy group exists, which is typically the planar one. The energy barrier for the rotation of the methoxy group around the C(aryl)-O bond can also be calculated. For a meta-substituted compound like this compound, the torsional barrier is expected to be relatively high, further favoring a specific, stable conformation. The presence of adjacent bulky iodine atoms might influence the precise rotational angle of the methoxy group to minimize steric hindrance, although a near-planar orientation is still anticipated to be the most stable.
Electronic Structure and Reactivity Descriptors
Theoretical and computational chemistry provide powerful tools to predict and understand the behavior of molecules. For a compound like this compound, these methods would offer significant insights into its electronic characteristics and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net Conversely, a small energy gap indicates lower stability and higher reactivity. irjweb.com For polycyclic aromatic hydrocarbons, the energy gap has been shown to be dependent on the number of aromatic rings. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound has been found.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, one would expect negative potential (red) to be localized around the electronegative fluorine and oxygen atoms, as well as the π-system of the benzene ring. The iodine atoms, due to the σ-hole phenomenon, could present regions of positive potential, making them potential sites for nucleophilic interaction. Statistical analyses have shown a robust linear correlation between the electrostatic potential and substituent parameters in various reactive systems. rsc.org
Natural Population Analysis (NPA) is a method for calculating the atomic charges and orbital populations from a molecular wavefunction. researchgate.net It provides a more stable and chemically intuitive picture of the electron distribution compared to other methods like Mulliken population analysis. NPA is particularly effective for compounds with high ionic character. researchgate.net
In this compound, an NPA would quantify the partial charges on each atom. It is anticipated that the fluorine and oxygen atoms would carry significant negative charges due to their high electronegativity. The carbon atoms attached to these electronegative atoms would, in turn, exhibit positive charges. The iodine atoms' charges would be influenced by both their electronegativity and polarizability.
Table 2: Hypothetical Natural Population Analysis (NPA) Charges for this compound
| Atom | Charge (e) |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| F | Data not available |
| I (at C1) | Data not available |
| I (at C3) | Data not available |
| O (methoxy) | Data not available |
| C (methoxy) | Data not available |
| H (aromatic) | Data not available |
| H (methoxy) | Data not available |
Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound has been found.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. nih.govsci-hub.se It examines donor-acceptor interactions, which are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability. bibliotekanauki.pl The analysis quantifies the stabilization energy associated with the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.
For this compound, NBO analysis would reveal interactions such as the delocalization of lone pair electrons from the fluorine, oxygen, and iodine atoms into the antibonding orbitals of the benzene ring. These interactions would provide insight into the influence of the substituents on the aromatic system's electronic structure.
Spectroscopic Property Prediction and Correlation
Computational methods are also instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Theoretical calculations, often using Density Functional Theory (DFT), can predict the chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁹F. wisc.edu These predictions are valuable for assigning experimental spectra and understanding the electronic environment of the nuclei.
The chemical shifts are influenced by the local electron density around the nucleus. In this compound, the electronegative fluorine and oxygen atoms would be expected to deshield nearby protons and carbons, shifting their signals downfield. ucl.ac.uk The bulky iodine atoms would also exert significant electronic and steric effects on the chemical shifts of adjacent nuclei. The ¹⁹F chemical shift would be particularly sensitive to the electronic structure of the molecule.
Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (aromatic) | Data not available |
| ¹H (methoxy) | Data not available |
| ¹³C (aromatic) | Data not available |
| ¹³C (methoxy) | Data not available |
| ¹⁹F | Data not available |
Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound has been found.
Simulated Vibrational Spectra (IR, Raman) and Potential Energy Distribution (PED)
Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. These simulations are typically performed using Density Functional Theory (DFT) methods, with functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p) or LANL2DZ for heavier elements like iodine). nih.govbohrium.com The process begins with the optimization of the molecule's ground state geometry, finding the lowest energy arrangement of its atoms. Following optimization, harmonic vibrational frequency calculations are performed. researchgate.net
The output of these calculations provides the frequencies of the normal modes of vibration, their corresponding intensities for IR and Raman activity, and the atomic displacements for each mode. These theoretical frequencies and intensities are then used to generate simulated IR and Raman spectra, which can be visually compared with experimental data. researchgate.net
A crucial component of analyzing vibrational spectra is the Potential Energy Distribution (PED) analysis. openaccesspub.org PED is used to provide a detailed assignment of the calculated vibrational modes to specific internal coordinates of the molecule, such as bond stretching, angle bending, or torsional motions. This allows for a quantitative description of how different internal motions contribute to each normal mode of vibration, resolving ambiguities that arise when vibrations are coupled. researchgate.net For a complex molecule like this compound, PED is essential for accurately assigning vibrations involving the benzene ring and its various substituents (F, I, OCH₃).
Table 1: Illustrative Example of Calculated Vibrational Frequencies and PED for a Substituted Benzene This table is a hypothetical representation of typical computational output for a molecule analogous to this compound and does not represent actual experimental or calculated data for this specific compound.
| Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | PED Assignment (%) |
| v1 | 3105 | 15.2 | 30.5 | C-H stretch (98) |
| v2 | 1590 | 55.8 | 120.1 | C-C stretch (ring) (85) |
| v3 | 1450 | 25.1 | 45.3 | C-H bend (in-plane) (50), C-C stretch (ring) (40) |
| v4 | 1280 | 110.4 | 15.7 | C-O stretch (methoxy) (75), C-C stretch (ring) (20) |
| v5 | 1150 | 80.6 | 10.2 | C-F stretch (60), C-H bend (in-plane) (35) |
| v6 | 820 | 40.3 | 5.5 | C-H bend (out-of-plane) (90) |
| v7 | 650 | 95.7 | 25.8 | C-I stretch (70), Ring deformation (25) |
| v8 | 250 | 10.1 | 85.9 | C-I bend (in-plane) (80) |
Validation of Computational Models with Experimental Spectroscopic Data
The accuracy and reliability of any computational model depend on its validation against experimental results. nih.gov For vibrational analysis, the simulated IR and Raman spectra derived from theoretical calculations are compared directly with spectra obtained experimentally using techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.govresearchgate.net
A good correlation between the peak positions (frequencies) and relative intensities of the theoretical and experimental spectra serves to validate the chosen computational method (i.e., the level of theory and basis set). cmu.edu It is common practice to apply a scaling factor to the calculated harmonic frequencies to correct for systematic errors arising from the approximations inherent in the computational method and the neglect of anharmonicity. nih.gov When the simulated spectra closely reproduce the experimental ones, it confirms that the optimized geometry and the electronic structure calculated by the model are accurate representations of the actual molecule. researchgate.netresearchgate.net This validation is a critical step before the model can be confidently used to predict other properties or to study reaction mechanisms.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. For aromatic compounds like this compound, key reactions include Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr). Computational studies can map out the entire reaction pathway, identify intermediates, and characterize transition states. nih.govsemanticscholar.org
Transition State Characterization for Key Reaction Pathways
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Locating and characterizing the TS is a central goal in computational reaction mechanism studies. For reactions involving this compound, such as nitration (EAS) or substitution of an iodine atom by a nucleophile (SNAr), computational methods are used to find the precise geometry of the TS.
The characterization involves a frequency calculation on the located TS geometry. A genuine transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. nih.gov The atomic displacements associated with this imaginary frequency correspond to the motion along the reaction coordinate, showing how the reactants are transformed into products. nih.gov For example, in an SNAr reaction, this motion would involve the simultaneous breaking of the carbon-leaving group bond and the formation of the carbon-nucleophile bond in a concerted mechanism. semanticscholar.org
Energetic Profiles and Rate-Determining Steps for EAS and SNAr
Once the reactants, intermediates, transition states, and products have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile provides a quantitative picture of the energy changes that occur throughout the reaction. The activation energy (ΔG‡ or ΔE‡) for each step is determined by the energy difference between the reactant(s) for that step and the corresponding transition state.
Table 2: Hypothetical Energetic Profile for an SNAr Reaction This table provides an illustrative example of a calculated reaction energy profile. The values are not specific to this compound.
| Species | Description | Relative Energy (kcal/mol) |
| R + Nu⁻ | Reactants (Aromatic + Nucleophile) | 0.0 |
| TS1 | Transition State 1 | +18.5 |
| INT | Meisenheimer Intermediate | +5.2 |
| TS2 | Transition State 2 | +12.0 |
| P + L⁻ | Products (Substituted Aromatic + Leaving Group) | -10.5 |
In this hypothetical stepwise SNAr reaction, the first step (formation of the intermediate) has the higher activation energy (+18.5 kcal/mol) and is therefore the rate-determining step.
Computational Insights into Regioselectivity and Stereoselectivity
Computational modeling provides profound insights into the selectivity of chemical reactions. For substituted benzenes, regioselectivity—the preferential reaction at one position over others—is of primary importance. In the case of this compound, an incoming electrophile could attack several different carbon atoms on the ring.
Computational methods can predict the most likely site of attack by calculating the activation energies for substitution at each possible position. figshare.com The pathway with the lowest activation energy will be the most favorable kinetically, and the corresponding product will be the major regioisomer. This is often achieved by comparing the relative stabilities of the potential intermediates (e.g., the different σ-complexes in an EAS reaction). figshare.comresearchgate.net The directing effects of the existing substituents (the ortho, para-directing methoxy and fluoro groups versus the deactivating iodo groups) can be quantitatively assessed. The interplay between inductive and resonance effects, which governs the reactivity and orientation of substitution, can be analyzed in detail. researchgate.net For reactions that may produce stereoisomers, similar computational approaches can be used to determine the energetic favorability of different stereochemical outcomes.
Applications in Advanced Organic Synthesis
A Versatile Building Block for Complex Organic Scaffolds
The strategic placement of two iodine atoms on the benzene (B151609) ring of 2-Fluoro-1,3-diiodo-5-methoxybenzene makes it an ideal substrate for a variety of cross-coupling reactions. These reactions are the cornerstone of modern organic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Precursor for Complex Polysubstituted Aromatic Systems
The diiodo nature of this compound allows for sequential or double cross-coupling reactions, providing a pathway to highly substituted aromatic compounds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are particularly effective in this context. For instance, a diiodinated benzene derivative can undergo a double Sonogashira coupling with terminal alkynes to yield complex internal alkynes, which are precursors to a range of functional materials. The differential reactivity of the two iodine atoms, influenced by the electronic effects of the fluorine and methoxy (B1213986) groups, can potentially be exploited for regioselective functionalization.
| Cross-Coupling Reaction | Reagents | Product Type |
| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters, Pd catalyst, base | Polysubstituted biaryls or styrenes |
| Sonogashira | Terminal alkynes, Pd catalyst, Cu co-catalyst, base | Di-alkynyl substituted benzenes |
| Heck | Alkenes, Pd catalyst, base | Di-alkenyl substituted benzenes |
| Buchwald-Hartwig | Amines, Pd catalyst, base | Di-amino substituted benzenes |
Construction of Diverse Organic Scaffolds and Heterocyclic Compounds
The creation of diverse organic scaffolds and heterocyclic compounds is another significant application of diiodoaromatic compounds. For example, the synthesis of carbazoles and dibenzofurans, important motifs in medicinal chemistry and materials science, can be achieved through palladium-catalyzed cyclization of ortho-iodoanilines and ortho-iodophenols, respectively nih.gov. This compound, through appropriate functionalization, can serve as a precursor to these ortho-iodo species.
Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of various heterocyclic systems. The Buchwald-Hartwig amination, for instance, can be employed to introduce amine functionalities, which can then participate in subsequent cyclization reactions to form nitrogen-containing heterocycles researchgate.netresearchgate.netwikipedia.orgnih.govnih.gov.
Intermediates in the Synthesis of Functional Materials
The unique electronic properties imparted by the fluorine and methoxy groups make this compound an attractive intermediate for the synthesis of functional organic materials with applications in electronics and optoelectronics.
Incorporation into Polymeric Structures for Advanced Applications
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties researchgate.net. The diiodo functionality of this compound allows for its incorporation into polymeric backbones through polymerization reactions involving cross-coupling, such as Suzuki or Sonogashira polymerization. The resulting polymers would possess the combined benefits of the fluorinated aromatic core and the extended conjugation provided by the polymeric structure, making them suitable for a range of advanced applications. While direct copolymerization of a related compound, a "5-iodo-2-methoxy" substituted 2-methoxyethyl phenylcyanoacrylate, with styrene has been reported, it highlights the potential for incorporating such iodinated and methoxy-substituted aromatic rings into polymer chains chemrxiv.org.
Precursors for Organic Electronic and Optoelectronic Materials
The introduction of fluorine atoms into organic semiconducting materials is a well-established strategy to tune their electronic properties. Fluorine's high electronegativity leads to a lowering of both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material rsc.org. The methoxy group, being an electron-donating group, can further modulate these electronic properties.
Carbazole-based materials, for example, are widely used in organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties and thermal stability mdpi.com. The synthesis of complex carbazole derivatives often relies on the construction of the carbazole core from substituted anilines and aryl halides nih.govchim.it. This compound can serve as a key building block in the synthesis of novel fluorinated and methoxy-substituted carbazoles for OLED applications.
Advanced Intermediates in Pharmaceutical and Agrochemical Research
Polysubstituted aromatic compounds are prevalent in a wide range of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound offers a platform for the synthesis of complex bioactive molecules.
The presence of a fluorine atom is a common feature in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability astx.com. The methoxy group is also a frequent substituent in bioactive compounds. The two iodine atoms provide handles for the introduction of further molecular complexity through cross-coupling reactions, enabling the construction of diverse libraries of compounds for biological screening hilarispublisher.comreachemchemicals.com.
For instance, the synthesis of complex biaryl structures, which are present in many pharmaceuticals, can be readily achieved via Suzuki-Miyaura coupling of diiodoaromatics beilstein-journals.org. Similarly, the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast number of nitrogen-containing drugs, can be accomplished using the Buchwald-Hartwig amination wikipedia.orgnih.govnih.gov. The ability to perform these reactions on a scaffold that already contains desirable fluorine and methoxy substituents makes this compound a valuable intermediate in drug discovery and agrochemical research.
Synthesis of Fluorinated Bioisosteres and Analogues
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The compound this compound is a valuable precursor for the synthesis of fluorinated bioisosteres, which are structurally similar mimics of common functional groups.
The presence of two iodine atoms allows for sequential and site-selective cross-coupling reactions. This enables the introduction of various substituents at specific positions on the aromatic ring, while the fluorine and methoxy groups modulate the electronic and steric properties of the resulting molecules. This controlled functionalization is crucial for fine-tuning the pharmacological profile of a lead compound.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Reactivity in Cross-Coupling | Potential Transformations |
| Iodine | 1 | High | Suzuki, Sonogashira, Stille, Buchwald-Hartwig couplings |
| Iodine | 3 | High | Suzuki, Sonogashira, Stille, Buchwald-Hartwig couplings |
| Fluorine | 2 | Low (generally stable) | Modulates electronic properties |
| Methoxy | 5 | Low (generally stable) | Modulates electronic properties, potential for ether cleavage |
This table provides a generalized overview of the reactivity of the functional groups present in this compound in the context of common cross-coupling reactions.
Research in the field of polyhalogenated arenes has demonstrated that the differential reactivity of carbon-halogen bonds can be exploited for selective synthesis. acs.orgnih.gov Although specific studies detailing the use of this compound are limited in publicly available literature, the principles of site-selective cross-coupling reactions on similar polyiodinated and fluorinated aromatic compounds are well-established. acs.orgorganic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed reactions can be tuned by ligand and reaction conditions to favor coupling at one iodo-substituent over the other, or to achieve a double coupling.
Building Blocks for Targeted Molecular Libraries and Lead Optimization
In the process of drug discovery, the generation of molecular libraries containing a diverse yet focused set of compounds is essential for identifying and optimizing lead candidates. nih.govvapourtec.com this compound serves as an excellent starting scaffold for the construction of such libraries due to its multiple points of diversification.
The two iodine atoms can be independently replaced with a wide array of chemical moieties through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the central fluorinated methoxybenzene core. The resulting library of compounds can then be screened for biological activity against a specific therapeutic target. nih.gov
Table 2: Potential Diversification of this compound for Library Synthesis
| Reaction Type | Reagent/Catalyst | Moiety Introduced |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, Alkenyl, Aryl |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino |
| Heck Coupling | Alkenes, Pd catalyst | Alkenyl |
This table illustrates some of the potential chemical transformations that can be applied to this compound to generate a library of diverse compounds.
The process of lead optimization involves modifying a compound with initial biological activity to improve its potency, selectivity, and pharmacokinetic properties. nih.govchemrxiv.orgusp.br The defined and reactive sites of this compound make it a suitable platform for systematic structure-activity relationship (SAR) studies. By synthesizing a series of analogues where the substituents at the 1- and 3-positions are varied, medicinal chemists can probe the interactions of the molecule with its biological target and identify key structural features responsible for its activity. The fluorine and methoxy groups provide a constant structural and electronic background against which the effects of the introduced substituents can be evaluated.
Q & A
Q. What are the optimal reaction conditions and purification methods for synthesizing 2-Fluoro-1,3-diiodo-5-methoxybenzene?
Synthesis involves iodination of a fluorinated methoxybenzene precursor. Key steps include:
- Using N-iodosuccinimide under controlled temperatures (0–25°C) to avoid over-iodination.
- Directing regioselectivity via the methoxy group’s electron-donating effect.
- Purification via column chromatography (silica gel, hexane/DCM) to isolate the diiodo product from mono- or tri-iodo byproducts. Critical parameters: inert atmosphere (N₂/Ar), stoichiometric iodine control, and slow reagent addition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Prioritize:
- ¹H/¹³C NMR : Methoxy appears as a singlet (~δ 3.8 ppm); fluorine coupling splits adjacent aromatic protons.
- HRMS : Molecular ion [M+H]⁺ at m/z 403.82 confirms molecular weight.
- X-ray crystallography : Resolves regiochemistry ambiguities caused by iodine’s heavy atom effect.
- IR : C-F (1250 cm⁻¹) and C-I (610 cm⁻¹) stretches validate functional groups .
Q. What safety protocols are critical when handling this compound?
- Use lead shielding and fume hoods if radioactive iodine isotopes (e.g., ¹³¹I) are involved.
- Store at 2–8°C in amber vials to prevent photodecomposition.
- Neutralize spills with sodium thiosulfate to reduce iodine toxicity.
- Monitor thyroid function for personnel regularly exposed to iodinated compounds .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy groups influence regioselectivity during diiodination?
- Methoxy’s electron-donating nature activates the para position, while fluorine’s electron-withdrawing effect directs iodination meta to itself.
- DFT studies reveal steric hindrance between iodine atoms and the methoxy group dictates the 1,3-diiodo pattern.
- Kinetic control (low temperature, <20°C) minimizes thermodynamic byproducts (e.g., 1,4-diiodo isomer) .
Q. What methodological approaches resolve discrepancies in melting point or spectral data across literature?
- Cross-validation : Use HPLC (≥99% area) and elemental analysis to confirm purity.
- DSC/TGA : Detect polymorphs if melting points vary (e.g., 72–74°C vs. 68–70°C).
- Solvent standardization : Compare NMR in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
- Inter-lab collaboration : Reduces instrumentation bias in spectral interpretation .
Q. In cross-coupling reactions, how do dual iodine substituents affect catalytic efficiency?
- Selective monodeiodination : Use bulky ligands (e.g., SPhos) with Pd(PPh₃)₄ to activate the less hindered iodine.
- Minimize diaryl byproducts via microwave-assisted heating (120°C, 30 min) and slow boronic acid addition.
- GC-MS : Monitors reaction progress and identifies undesired coupling products .
Methodological Notes
- Synthesis Reproducibility : Optimize stoichiometry (1:2.1 molar ratio of precursor to iodine) to avoid tri-iodo contaminants .
- Regioselectivity Analysis : Combine NOESY NMR and computational modeling (Gaussian) to confirm substituent orientation .
- Safety Compliance : Follow ICH Q3C guidelines for residual solvent limits in pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
